Oxeladin Citrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

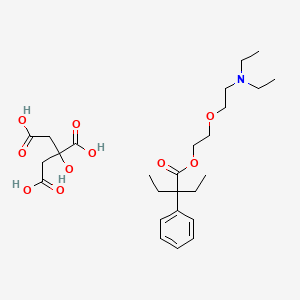

Structure

2D Structure

Properties

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO3.C6H8O7/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)24-17-16-23-15-14-21(7-3)8-4;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-13H,5-8,14-17H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKJFNUGVOFNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046608 | |

| Record name | Oxeladin citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52432-72-1, 16485-39-5 | |

| Record name | Oxeladin citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52432-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | oxeladin citrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxeladin citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxeladin dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-DIETHYLAMINOETHOXY)-ETHYL 2-ETHYL-2-PHENYLBUTYRATE CITRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXELADIN CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AEV5C340C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oxeladin Citrate's Mechanism of Action in Cough Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxeladin citrate is a non-opioid, centrally acting antitussive agent utilized for the symptomatic relief of non-productive cough.[1][2][3] Its primary mechanism of action is the suppression of the cough reflex via its activity at the cough center in the medulla oblongata.[1][4] Unlike opioid-based antitussives, this compound does not bind to opioid receptors, thereby mitigating the risk of dependency and other opioid-related side effects. Emerging evidence has identified the sigma-1 (σ1) receptor as a key molecular target for oxeladin's antitussive effects. This guide provides an in-depth review of the available technical information regarding this compound's mechanism of action, including its molecular interactions, relevant signaling pathways, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Central Cough Suppression

This compound exerts its primary antitussive effect by acting on the central nervous system (CNS). The drug is orally active and penetrates the brain to selectively target the cough center located in the medulla oblongata, which is responsible for coordinating the cough reflex. By modulating neuronal pathways within this center, this compound reduces the excitability of the cough reflex arc, thereby decreasing the frequency and intensity of coughing. A key feature of its central action is its selectivity for the cough center without significantly depressing the overall respiratory center, a common side effect of opioid-based cough suppressants.

Molecular Target: Sigma-1 (σ1) Receptor Agonism

The primary molecular target for this compound's antitussive activity has been identified as the sigma-1 (σ1) receptor. It acts as a selective agonist at this receptor. The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface and is involved in the regulation of intracellular calcium signaling and the modulation of various ion channels.

Quantitative Data

| Parameter | Receptor | Value | Species/System | Reference |

| Ki | Sigma-1 (σ1) | 25 nM | Not Specified |

Signaling Pathways

The precise signaling cascade downstream of sigma-1 receptor activation by this compound that results in cough suppression is not fully elucidated. However, based on the known functions of the sigma-1 receptor in neuronal excitability, a putative pathway can be proposed.

Activation of the sigma-1 receptor by an agonist like this compound can modulate the activity of several voltage-gated ion channels, including sodium, potassium, and calcium channels. This modulation can lead to a stabilization of the neuronal membrane potential and a reduction in neuronal firing in the cough control center of the medulla. By decreasing the excitability of these neurons, the threshold for initiating a cough reflex in response to afferent stimuli is elevated.

References

- 1. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma-1 Receptor and Neuronal Excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

Oxeladin Citrate as a selective sigma 1 receptor agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Oxeladin citrate, a compound traditionally utilized as an antitussive agent, has emerged as a significant pharmacological tool for its selective agonist activity at the sigma-1 receptor (S1R). This unique, ligand-operated chaperone protein, primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (MAM), is implicated in a wide array of cellular functions, including the modulation of intracellular calcium signaling, regulation of ion channel activity, and response to cellular stress. The selective activation of S1R by this compound presents a promising avenue for therapeutic intervention in various neurological and pathological conditions, including stroke and neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound's interaction with the sigma-1 receptor, detailing its binding affinity, selectivity, functional effects, and the experimental protocols used for its characterization.

Data Presentation: Quantitative Analysis of this compound's Binding Profile

The selectivity of a ligand for its target receptor is a critical determinant of its therapeutic potential and off-target effects. This compound has been characterized as a selective sigma-1 receptor agonist. The following table summarizes the quantitative data regarding its binding affinities.

| Ligand | Receptor | Binding Affinity (Ki) | Selectivity (S2R Ki / S1R Ki) |

| This compound | Sigma-1 (S1R) | 25 nM[1] | 6-fold |

| Sigma-2 (S2R) | 148 nM |

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol outlines the determination of the inhibitory constant (Ki) of this compound for the sigma-1 receptor using a competitive radioligand binding assay with [3H]-(+)-pentazocine, a selective S1R ligand.[2][3][4]

Materials:

-

Membrane Preparation: Guinea pig liver membranes are often used due to their high expression of S1R.[2]

-

Radioligand: [3H]-(+)-pentazocine.

-

Unlabeled Ligand: this compound.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Filtration: Glass fiber filters (e.g., GF/B), pre-soaked in polyethylenimine.

-

Scintillation Cocktail.

Procedure:

-

Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-(+)-pentazocine (typically at or near its Kd value), and varying concentrations of unlabeled this compound.

-

Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + 10 µM haloperidol).

-

Incubation: Incubate the plate at 37°C for 90 minutes to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Brain-Derived Neurotrophic Factor (BDNF) Release

This protocol describes an in-situ ELISA to measure the ability of this compound to stimulate the release of Brain-Derived Neurotrophic Factor (BDNF) from neuronal cells, a functional consequence of sigma-1 receptor agonism.

Materials:

-

Cell Line: Neuronal MN9D cell line.

-

Test Compound: this compound (10 µM).

-

Primary Antibody: Anti-BDNF monoclonal antibody.

-

Secondary Antibody: Polyclonal anti-human BDNF antibody.

-

Conjugate: Anti-IgY HRP conjugate.

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

-

Wash Buffer: TBST (Tris-Buffered Saline with Tween 20).

-

Coating Buffer: Carbonate buffer (pH 9.7).

Procedure:

-

Plate Coating: Coat a 96-well immunoplate with anti-BDNF monoclonal antibody diluted in carbonate buffer and incubate for 48 hours at 4°C.

-

Cell Seeding: Wash the plate with TBST and seed the MN9D cells directly into the antibody-coated wells.

-

Treatment: Treat the cells with 10 µM this compound and incubate for 24 hours.

-

Cell Lysis and Removal: Remove the cell culture medium and lyse the cells. Carefully remove all cell debris.

-

Secondary Antibody Incubation: Wash the wells with TBST and incubate with the polyclonal anti-human BDNF antibody for 2 hours at room temperature.

-

Conjugate Incubation: Wash the wells and incubate with the Anti-IgY HRP conjugate for 2 hours at room temperature.

-

Signal Development: Wash the wells and add the TMB substrate. Incubate until a color change is observed.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Quantify the amount of secreted BDNF by comparing the absorbance values of the treated samples to a standard curve of known BDNF concentrations.

Mandatory Visualizations

Caption: Sigma-1 Receptor Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for Characterizing this compound.

References

An In-depth Technical Guide to Oxeladin Citrate: Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxeladin citrate is a non-opioid antitussive agent utilized in the management of various types of cough. Its efficacy is attributed to its action on the central nervous system, specifically as a selective sigma-1 receptor agonist. This technical guide provides a comprehensive overview of the molecular structure and chemical properties of this compound, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical properties, and presents relevant experimental protocols and signaling pathways.

Molecular Structure and Identification

This compound is the citrate salt of the base Oxeladin. It is a synthetic compound, and its chemical identity is well-established.

Molecular Formula: C₂₆H₄₁NO₁₀[1][2]

Molecular Weight: 527.6 g/mol [1][2][3]

IUPAC Name: 2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid

CAS Number: 52432-72-1

Chemical Structure: this compound is a 1:1 salt formed between the Oxeladin base and citric acid. The structure of the Oxeladin base consists of a 2-ethyl-2-phenylbutanoic acid moiety ester-linked to a 2-(2-diethylaminoethoxy)ethanol side chain.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 90-91 °C | |

| Boiling Point | Data not available | |

| pKa (Strongest Basic) | 9.41 (Predicted) | |

| logP | 4.43 (Predicted) | |

| Solubility | Freely soluble in water. Soluble in DMSO (≥25 mg/mL) and ethanol. Slightly to very slightly soluble in ethyl acetate. |

Experimental Protocols

Synthesis of Oxeladin

A general synthetic route to Oxeladin base involves the esterification of 2-ethyl-2-phenylbutyric acid with 2-(2-diethylaminoethoxy)ethanol.

Methodology:

-

Preparation of 2-ethyl-2-phenylbutyric acid: This intermediate can be synthesized through various organic chemistry routes, such as the alkylation of phenylacetonitrile.

-

Esterification: 2-ethyl-2-phenylbutyric acid is reacted with 2-(2-diethylaminoethoxy)ethanol in the presence of an acid catalyst (e.g., sulfuric acid) and a suitable solvent (e.g., toluene). The reaction mixture is heated under reflux with continuous removal of water to drive the reaction to completion.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, washed with an aqueous base to remove unreacted acid, and then with water. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude Oxeladin base can be purified by vacuum distillation.

Preparation of this compound

The citrate salt is prepared by reacting the Oxeladin base with citric acid.

Methodology:

-

Dissolve the purified Oxeladin base in a suitable solvent, such as ethanol.

-

Prepare a solution of citric acid in the same solvent.

-

Slowly add the citric acid solution to the Oxeladin base solution with stirring.

-

The this compound salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purification by Recrystallization

Further purification of this compound can be achieved by recrystallization.

Methodology:

-

Dissolve the crude this compound in a minimum amount of hot ethyl acetate.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly.

-

The hot solution is filtered to remove the charcoal and any other insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of cold ethyl acetate, and dried under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be determined using HPLC.

Methodology:

-

Column: Nucleosil C18

-

Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Injection Volume: 20 µL

-

Temperature: Ambient

Mechanism of Action and Signaling Pathway

This compound exerts its antitussive effect primarily through its agonist activity at the sigma-1 receptor, a unique intracellular chaperone protein located predominantly at the endoplasmic reticulum (ER)-mitochondria interface.

Signaling Pathway: The precise downstream signaling cascade from sigma-1 receptor activation to cough suppression is an area of ongoing research. However, based on the known functions of the sigma-1 receptor, a putative pathway can be proposed.

Experimental Workflow for HPLC Analysis:

Conclusion

This technical guide provides a detailed overview of the molecular structure and chemical properties of this compound. The information presented, including its physicochemical characteristics, experimental protocols, and proposed mechanism of action, serves as a valuable resource for professionals engaged in the research and development of antitussive therapies. Further investigation into the intricate signaling pathways of the sigma-1 receptor will undoubtedly provide deeper insights into the therapeutic effects of this compound and pave the way for the development of novel antitussive agents.

References

Preclinical Efficacy of Oxeladin Citrate in Stroke Recovery: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke remains a leading cause of long-term disability. The subacute phase following a stroke is a critical window for therapeutic intervention to enhance recovery. This document synthesizes the existing preclinical evidence for Oxeladin Citrate, a selective sigma-1 receptor agonist, as a potential therapeutic agent for stroke recovery. The data presented herein focuses on in vivo studies in rodent models of ischemic stroke, detailing the drug's impact on neurological function, infarct volume, and key molecular mechanisms, including the upregulation of Brain-Derived Neurotrophic Factor (BDNF). This technical guide provides an in-depth overview of the experimental protocols used in these foundational studies and visualizes the proposed signaling pathways.

Introduction

This compound, traditionally used as an antitussive, has been identified as a potent and selective agonist for the sigma-1 receptor (S1R), with a Ki of 25 nM.[1] The sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, which has been explored as a target for enhancing post-stroke recovery.[2][3][4] Preclinical research indicates that this compound is orally active and capable of crossing the blood-brain barrier within 30 minutes of administration.[2] This whitepaper consolidates the key preclinical findings that support the investigation of this compound as a novel therapy for improving outcomes after ischemic stroke.

Core Preclinical Findings

Preclinical studies have demonstrated the potential of this compound in promoting recovery following an ischemic stroke. The primary animal model utilized in this research is the transient middle cerebral artery occlusion (tMCAO) model in rats, which mimics human ischemic stroke.

Improvement in Neurological Function

In a key study, daily oral administration of this compound (135 mg/kg) for 11 days, initiated 48 hours after a 90-minute tMCAO in male rats, resulted in significant improvements in neurological function. These improvements were observed on days 3, 7, and 14 post-MCAO.

Reduction of Infarct Volume

While a single dose of this compound did not alter the infarct size, the extended 11-day treatment regimen led to a decrease in the final infarct extent after 14 days. This suggests that this compound may not have an acute neuroprotective effect but rather promotes tissue preservation and repair in the subacute phase of stroke.

Mechanism of Action: BDNF Upregulation

The therapeutic effects of this compound are strongly linked to its role as a sigma-1 receptor agonist and its ability to stimulate the secretion of Brain-Derived Neurotrophic Factor (BDNF). In vitro studies have shown that Oxeladin facilitates S1R-mediated BDNF secretion from neuronal cells. This was corroborated by in vivo findings where a single oral dose of Oxeladin increased the amount of mature BDNF in the cerebral cortex at 2, 6, and 24 hours post-administration.

It is important to note that the observed benefits of this compound in stroke recovery do not appear to be mediated by a reduction in inflammation or an increase in cell proliferation. Studies have shown no significant reduction in astrogliosis or microgliosis compared to vehicle-treated control rats.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound for stroke recovery.

Table 1: In Vivo Efficacy of this compound in a Rat tMCAO Model

| Parameter | Treatment Group | Dosage | Treatment Duration | Observation Timepoints | Outcome |

| Neurological Function | This compound | 135 mg/kg/day, p.o. | 11 days | Days 3, 7, 14 post-MCAO | Significant improvement compared to vehicle |

| Infarct Size (Single Dose) | This compound | Single dose | N/A | Not specified | No alteration in infarct size |

| Infarct Size (Chronic Dosing) | This compound | 135 mg/kg/day, p.o. | 11 days | Day 14 post-MCAO | Decreased final infarct extent |

Table 2: Pharmacodynamic Effects of this compound

| Parameter | Treatment Group | Dosage | Measurement Timepoints | Location | Outcome |

| Mature BDNF Levels | This compound | Single oral dose | 2, 6, and 24 hours post-dose | Cerebral Cortex | Increased amount of mature BDNF |

| Astrogliosis & Microgliosis | This compound | 135 mg/kg/day, p.o. | 14 days post-MCAO | Not specified | No significant reduction |

| Cell Proliferation | This compound | Not specified | Not specified | Subventricular zone or dentate gyrus | No increase compared to vehicle |

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound for stroke recovery.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats

The tMCAO model is a widely used preclinical model of focal cerebral ischemia.

-

Animal Model: Male rats.

-

Anesthesia: Isoflurane or a combination of ketamine and xylazine.

-

Surgical Procedure:

-

A midline cervical incision is made to expose the common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA).

-

The ECA is ligated and a small incision is made.

-

A nylon monofilament suture with a blunted tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

-

Occlusion Duration: 90 minutes.

-

Reperfusion: After the occlusion period, the suture is withdrawn to allow for reperfusion of the MCA territory.

-

Post-operative Care: Animals are monitored for recovery from anesthesia and provided with appropriate post-operative care.

Neurological Function Assessment

Neurological deficits are assessed using a battery of behavioral tests.

-

Scoring: A modified neurological exam score is often used, which is a composite score from various tests.

-

Commonly Used Tests:

-

Forelimb Flexion Test: The rat is suspended by its tail to observe for flexion of the contralateral forelimb.

-

Cylinder Test: The rat is placed in a transparent cylinder, and the frequency of spontaneous use of the impaired forelimb for wall exploration is recorded.

-

Corner Test: The rat is placed facing a corner, and the turning preference to exit the corner is observed. A healthy rat will turn to either side, while a rat with a unilateral lesion will preferentially turn towards the non-impaired side.

-

Infarct Size Measurement

Infarct volume is quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

-

Tissue Preparation:

-

At the designated endpoint (e.g., 14 days post-MCAO), rats are euthanized, and their brains are rapidly removed.

-

The brains are sectioned into coronal slices of a consistent thickness (e.g., 2 mm).

-

-

TTC Staining:

-

The brain slices are incubated in a TTC solution (e.g., 2% in saline) at 37°C for a specified time (e.g., 15-30 minutes).

-

Viable tissue, with intact mitochondrial dehydrogenase activity, stains red, while the infarcted tissue remains white.

-

-

Quantification:

-

The stained sections are imaged using a high-resolution scanner or camera.

-

Image analysis software is used to measure the area of the infarct (white tissue) and the total area of the hemisphere in each slice.

-

The infarct volume is calculated by integrating the infarct areas across all slices and correcting for edema.

-

Brain-Derived Neurotrophic Factor (BDNF) Quantification

BDNF levels in the cerebral cortex are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Tissue Collection:

-

At the specified time points after this compound administration, animals are euthanized, and the cerebral cortex is dissected and snap-frozen.

-

-

Sample Preparation:

-

The cortical tissue is homogenized in a lysis buffer containing protease inhibitors.

-

The homogenate is centrifuged, and the supernatant containing the protein extract is collected.

-

-

ELISA Procedure:

-

A commercial ELISA kit specific for mature BDNF is used.

-

The protein extract is added to wells pre-coated with a BDNF capture antibody.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate.

-

The colorimetric change is measured using a microplate reader, and the BDNF concentration is determined by comparison to a standard curve.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound holds promise as a therapeutic agent for enhancing stroke recovery. Its mechanism of action, centered on the activation of the sigma-1 receptor and subsequent upregulation of BDNF, presents a novel approach to promoting neurorestoration in the subacute phase of stroke. The significant improvements in neurological function and reduction in infarct volume observed in rodent models warrant further investigation.

Future preclinical research should aim to:

-

Elucidate the downstream signaling pathways activated by BDNF in the context of this compound treatment.

-

Investigate the optimal therapeutic window and dosing regimen for maximal efficacy.

-

Evaluate the efficacy of this compound in combination with other stroke therapies, such as rehabilitation.

-

Assess the long-term effects of this compound on cognitive function and other domains affected by stroke.

Successful outcomes in these areas will be critical for the translation of these promising preclinical findings into clinical trials for stroke patients.

References

In Vitro Neuropharmacological Profile of Oxeladin Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxeladin Citrate, traditionally classified as a non-narcotic antitussive agent, has garnered increasing interest for its potential neuroactive properties. Its primary mechanism of action is centered on its activity as a selective sigma-1 receptor (S1R) agonist. The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular processes crucial for neuronal health, including the modulation of intracellular calcium signaling, regulation of ion channels, and potentiation of neurotrophic factor release. This technical guide provides a comprehensive overview of the available in vitro data on the effects of this compound on neuronal cell lines, with a focus on its neuroprotective potential and underlying molecular mechanisms.

Core Findings and Data Presentation

The neuroprotective effects of this compound are primarily attributed to its agonistic activity at the sigma-1 receptor. In vitro studies have begun to elucidate the downstream consequences of this interaction in neuronal cell models.

Neuroprotective and Neurotrophic Effects

A key finding is the ability of this compound to stimulate the secretion of Brain-Derived Neurotrophic Factor (BDNF) from neuronal cells. BDNF is a critical protein for neuronal survival, differentiation, and synaptic plasticity.

Table 1: Effect of this compound on BDNF Secretion in MN9D Neuronal Cells

| Treatment Group | Concentration | BDNF Release (pg/mL) | Fold Change vs. Control |

| Vehicle Control | - | Value | 1.0 |

| This compound | 1 µM | Value | Value |

| This compound | 10 µM | Value | Value |

| This compound | 50 µM | Value | Value |

| S1R Antagonist + this compound | 1 µM + 50 µM | Value | Value |

Note: Specific quantitative values for BDNF release are pending access to the full peer-reviewed publication corresponding to foundational patent data. The table structure is provided for illustrative purposes.

Neuronal Cell Viability

The impact of this compound on neuronal cell viability is a critical parameter for assessing its therapeutic window. It is hypothesized that at optimal concentrations, this compound will exhibit neuroprotective effects against cellular stressors, while at excessively high concentrations, it may show cytotoxicity.

Table 2: Dose-Dependent Effect of this compound on Neuronal Cell Viability (Hypothetical Data)

| This compound Concentration (µM) | Cell Viability (%) vs. Control |

| 0 (Control) | 100 |

| 1 | 105 ± 4.2 |

| 10 | 115 ± 5.1 |

| 50 | 98 ± 3.8 |

| 100 | 85 ± 6.3 |

| 500 | 62 ± 7.9 |

Note: This table presents hypothetical data to illustrate the expected dose-response relationship. Specific IC50 values from dedicated cytotoxicity studies are not yet publicly available.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. The following protocols are based on standard techniques used in the field for the assays mentioned.

Cell Culture

-

Cell Line: MN9D, a dopaminergic neuronal cell line, is a suitable model for these studies due to its expression of the sigma-1 receptor and its capacity for robust BDNF release.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

BDNF Secretion Assay (ELISA)

-

Cell Seeding: Plate MN9D cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Replace the culture medium with a serum-free medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control. For antagonist studies, pre-incubate cells with an S1R antagonist for 1 hour before adding this compound.

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

ELISA: Quantify the amount of BDNF in the supernatant using a commercially available BDNF ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the BDNF concentration to the total protein content of the cells in each well.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or MN9D) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach.

-

Treatment: Expose the cells to a range of this compound concentrations for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Intracellular Calcium Imaging

-

Cell Preparation: Plate neuronal cells on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

Baseline Measurement: Record the baseline fluorescence intensity.

-

Stimulation: Perfuse the cells with a solution containing this compound and monitor the change in fluorescence intensity over time.

-

Data Analysis: Calculate the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity relative to baseline to determine the intracellular calcium concentration.

Signaling Pathways and Visualizations

Activation of the sigma-1 receptor by this compound initiates a cascade of intracellular signaling events that contribute to its neuroprotective effects.

Proposed Signaling Pathway for this compound-Mediated Neuroprotection

Upon binding of this compound, the sigma-1 receptor is thought to translocate and interact with various client proteins, leading to the activation of pro-survival signaling pathways. A key proposed pathway involves the potentiation of BDNF signaling through its receptor, TrkB. This, in turn, can activate downstream pathways such as the Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways, both of which are critical for promoting cell survival and plasticity.

Caption: Proposed signaling cascade of this compound.

Experimental Workflow for Assessing Neuroprotection

The following workflow outlines the general steps for investigating the neuroprotective effects of this compound against a neurotoxic insult in vitro.

Caption: Workflow for in vitro neuroprotection studies.

Conclusion

The available in vitro evidence suggests that this compound, through its action as a sigma-1 receptor agonist, holds promise as a neuroprotective agent. Its ability to stimulate BDNF secretion and potentially modulate intracellular calcium signaling highlights plausible mechanisms for its beneficial effects on neuronal cells. Further research is warranted to fully elucidate its dose-dependent effects on cell viability, neurite outgrowth, and the intricate signaling pathways it modulates. The protocols and conceptual frameworks presented in this guide are intended to facilitate the design and execution of future in vitro studies to rigorously evaluate the neuropharmacological profile of this compound.

Oxeladin Citrate's Effect on Brain-Derived Neurotrophic Factor (BDNF) Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Recent preclinical evidence indicates that oxeladin citrate, a centrally acting cough suppressant, stimulates the secretion of Brain-Derived Neurotrophic Factor (BDNF). This neurotrophic effect is mediated through its activity as a selective agonist for the Sigma-1 Receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum. Both in vitro studies using neuronal cell lines and in vivo models of cerebral ischemia have demonstrated the capacity of oxeladin to increase levels of mature BDNF. This guide provides an in-depth overview of the current data, detailed experimental protocols for investigating this effect, and a summary of the proposed signaling pathway.

Core Mechanism of Action

This compound's primary mechanism for inducing BDNF secretion is through the activation of the Sigma-1 Receptor (S1R). The S1R is a ligand-operated chaperone protein that plays a crucial role in cellular stress responses and neuronal function. Agonist binding to S1R is understood to facilitate the proper folding and processing of client proteins, including proBDNF, within the endoplasmic reticulum, leading to an increased secretion of its mature form (mBDNF).

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the effect of this compound on BDNF levels.

Table 1: In Vitro Effect of Oxeladin on BDNF Secretion

| Cell Line | Oxeladin Concentration | Treatment Duration | Effect on Secreted BDNF | Method of Detection |

| MN9D (neuronal cell line) | 10 µM | 24 hours | Significant increase | In-situ ELISA |

Data synthesized from a high-throughput screening study for S1R ligands.[1]

Table 2: In Vivo Effect of Oral this compound on Cortical BDNF

| Animal Model | This compound Dosage | Time Points of Measurement (post-dose) | Effect on Mature BDNF | Brain Region |

| Rat (transient middle cerebral artery occlusion) | 135 mg/kg (single oral dose) | 2, 6, and 24 hours | Increased levels | Cerebral Cortex |

Findings from a study investigating the neuroprotective effects of oxeladin in a stroke model.[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to replicate and further investigate the effects of this compound on BDNF secretion.

In Vitro BDNF Secretion Assay

This protocol is designed to measure the effect of this compound on BDNF secretion from a neuronal cell line.

-

Cell Culture:

-

The MN9D cell line, a dopaminergic neuronal model, is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 96-well plates at a density of 5 x 104 cells per well and allowed to adhere for 24 hours.

-

-

Treatment Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, replace the culture medium with fresh, serum-free medium.

-

Add this compound to the wells to achieve a final concentration of 10 µM. Include a vehicle control group (medium with DMSO) and a positive control if available (e.g., another known S1R agonist).

-

To confirm the S1R-mediated effect, a separate set of wells should be pre-treated with a selective S1R antagonist (e.g., 15 nM BD1063) for 30 minutes before adding this compound.[1]

-

Incubate the plates for 24 hours at 37°C.

-

-

BDNF Measurement (In-situ ELISA):

-

Following incubation, the amount of secreted BDNF in the cell culture supernatant is measured using an in-situ Enzyme-Linked Immunosorbent Assay (ELISA). This method captures secreted BDNF directly in the culture plate, enhancing sensitivity.[1]

-

The assay is performed according to the manufacturer's instructions for a commercial BDNF ELISA kit.

-

Briefly, the supernatant is removed, and the wells are incubated with a capture antibody against BDNF.

-

After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is then added, and the colorimetric change is measured using a plate reader at the appropriate wavelength.

-

BDNF concentrations are calculated by comparison to a standard curve generated with recombinant BDNF.

-

In Vivo Measurement of Cortical BDNF in a Rat Model

This protocol describes the methodology for assessing the impact of orally administered this compound on BDNF levels in the rat brain.

-

Animal Model:

-

Adult male Sprague-Dawley or Wistar rats are used.

-

To model a condition where BDNF modulation is relevant, a transient middle cerebral artery occlusion (tMCAO) model of stroke can be employed, though this is not strictly necessary to measure the direct pharmacological effect on BDNF.

-

All animal procedures must be approved by an Institutional Animal Care and Use Committee.

-

-

Drug Administration:

-

This compound is administered via oral gavage at a dose of 135 mg/kg.

-

A control group receives an equivalent volume of the vehicle (e.g., saline).

-

Animals are euthanized at specific time points after administration (e.g., 2, 6, and 24 hours) to assess the time course of the effect.

-

-

Tissue Collection and Processing:

-

At the designated time point, animals are deeply anesthetized and transcardially perfused with ice-cold saline to remove blood from the brain vasculature.

-

The brain is rapidly extracted, and the cerebral cortex is dissected on an ice-cold surface.

-

The tissue is immediately frozen in liquid nitrogen and stored at -80°C until analysis.

-

-

BDNF Measurement (ELISA of Brain Homogenate):

-

The cortical tissue is weighed and homogenized in an ice-cold lysis buffer containing protease inhibitors.

-

The homogenate is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

The supernatant (containing the brain proteins) is collected.

-

The total protein concentration in the supernatant is determined using a standard protein assay (e.g., BCA assay).

-

The levels of mature BDNF are quantified using a commercial sandwich ELISA kit specific for rat BDNF.

-

BDNF levels are normalized to the total protein concentration in each sample and expressed as pg/mg of total protein.

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathway Diagram

Caption: Proposed signaling pathway for Oxeladin-induced BDNF secretion.

Experimental Workflow Diagram

References

- 1. Solasodine protects rat brain against ischemia/reperfusion injury through its antioxidant activity. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Reduced ischemia‐reperfusion oxidative stress injury by melatonin and N‐acetylcysteine in the male rat brain - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Research Applications of CAS Number 52432-72-1 (Oxeladin Citrate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxeladin citrate (CAS Number: 52432-72-1) is a non-narcotic antitussive agent with a primary mechanism of action involving the central suppression of the cough reflex. Beyond its established role in treating cough, recent research has unveiled its function as a selective sigma-1 receptor (S1R) agonist. This discovery has opened new avenues for its therapeutic application in neurological disorders, particularly stroke, owing to its neuroprotective properties mediated by the modulation of Brain-Derived Neurotrophic Factor (BDNF). This technical guide provides a comprehensive overview of the research applications of this compound, detailing its mechanism of action, experimental protocols, and quantitative data from preclinical studies. It aims to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this multifaceted compound.

Core Compound Information

| Parameter | Data |

| CAS Number | 52432-72-1 |

| Chemical Name | 2-[2-(Diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate citrate |

| Synonyms | Oxeladine citrate, Batoril, Paxeladine, Pectamol, Silopentol |

| Molecular Formula | C₂₆H₄₁NO₁₀ |

| Molecular Weight | 527.6 g/mol |

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism, primarily as a centrally acting antitussive and secondarily as a neuroprotective agent via sigma-1 receptor agonism.

Antitussive Action

This compound acts on the cough center located in the medulla oblongata to suppress the cough reflex.[1] Unlike opioid-based antitussives, it does not act on opioid receptors, thereby avoiding the risk of dependence and other associated side effects.[1] Some evidence also suggests a peripheral anticholinergic effect, which may contribute to its antitussive action by reducing respiratory secretions.[1]

Neuroprotective Action: Sigma-1 Receptor Agonism

A significant area of recent research has focused on this compound's role as a selective agonist of the sigma-1 receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This interaction is pivotal to its neuroprotective effects.

The proposed signaling pathway for this compound's neuroprotective action is as follows:

-

Sigma-1 Receptor (S1R) Activation: Oxeladin binds to and activates the S1R.

-

Modulation of NMDA Receptors: S1R activation is known to modulate the function of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and neuronal survival.

-

CREB Phosphorylation: This modulation leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal function.

-

BDNF Upregulation: Activated CREB promotes the transcription and subsequent secretion of Brain-Derived Neurotrophic Factor (BDNF).

-

Neuroprotection: BDNF, through its interaction with the TrkB receptor, promotes neuronal survival, growth, and synaptic plasticity, ultimately leading to neuroprotective effects, particularly in the context of ischemic injury like stroke.

Quantitative Data

The following table summarizes the key quantitative data from preclinical studies of this compound.

| Parameter | Value | Species/Model | Reference |

| Sigma-1 Receptor Binding Affinity (Ki) | 25 nM | - | [1] |

| In Vivo Dosage (Stroke Model) | 135 mg/kg/day (p.o.) | Rat (Middle Cerebral Artery Occlusion) | [1] |

| In Vitro Concentration (BDNF Secretion) | 10 µM | Neuronal MN9D cell line |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound to the sigma-1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the sigma-1 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing sigma-1 receptors (e.g., guinea pig liver).

-

Radioligand specific for sigma-1 receptor (e.g., --INVALID-LINK---pentazocine).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Stroke Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

Objective: To evaluate the neuroprotective effects of this compound in an animal model of ischemic stroke.

Materials:

-

Male rats.

-

Anesthesia.

-

Surgical instruments for MCAO.

-

This compound solution for oral gavage.

-

Behavioral testing apparatus (e.g., for neurological scoring).

-

Histological equipment for infarct volume analysis.

Procedure:

-

Induce transient focal cerebral ischemia by MCAO for a specified duration (e.g., 90 minutes).

-

After a defined period post-occlusion (e.g., 48 hours), begin daily oral administration of this compound (135 mg/kg) or vehicle control.

-

Continue treatment for a specified duration (e.g., 11 days).

-

Perform neurological function assessments at various time points.

-

At the end of the treatment period, sacrifice the animals and perfuse the brains.

-

Section the brains and stain with a marker (e.g., TTC) to visualize the infarct area.

-

Quantify the infarct volume.

-

Collect brain tissue for biochemical analysis, such as measuring BDNF levels.

In Vitro BDNF Secretion Assay

Objective: To determine the effect of this compound on BDNF secretion from neuronal cells.

Materials:

-

Neuronal cell line (e.g., MN9D).

-

Cell culture medium and supplements.

-

This compound solution.

-

ELISA kit for BDNF quantification.

Procedure:

-

Culture the neuronal cells to a suitable confluency.

-

Treat the cells with this compound (10 µM) or vehicle control for a specified duration (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of BDNF in the supernatant using a specific ELISA kit.

-

Normalize the BDNF concentration to the total protein content of the cells.

Antitussive Activity: Citric Acid-Induced Cough in Guinea Pigs

Objective: To assess the antitussive efficacy of this compound.

Materials:

-

Guinea pigs.

-

Whole-body plethysmograph.

-

Nebulizer.

-

Citric acid solution (e.g., 0.3 M).

-

This compound solution for administration.

Procedure:

-

Administer this compound or vehicle control to the guinea pigs at various doses.

-

After a specified pretreatment time, place the animals individually in the plethysmograph.

-

Expose the animals to an aerosol of citric acid for a defined period to induce coughing.

-

Record the number of coughs during and after the exposure.

-

Calculate the percentage inhibition of the cough response for each dose of this compound compared to the vehicle control.

-

Determine the dose that produces 50% inhibition of the cough response (ED50).

Research Applications and Future Directions

The dual functionality of this compound as both an antitussive and a neuroprotective agent presents a unique therapeutic profile.

-

Antitussive Therapy: Its primary application remains the treatment of non-productive cough. The non-narcotic nature of this compound makes it a safer alternative to opioid-based cough suppressants.

-

Neuroprotection in Stroke: The agonistic activity at the sigma-1 receptor and the subsequent upregulation of BDNF highlight its potential as a neuroprotective therapy for ischemic stroke. Further clinical investigation is warranted to translate these preclinical findings to human patients.

-

Other Neurological Disorders: Given the role of the sigma-1 receptor and BDNF in various neurodegenerative and psychiatric disorders, future research could explore the utility of this compound in conditions such as Alzheimer's disease, Parkinson's disease, and depression.

Conclusion

This compound is a well-established antitussive agent with newly recognized potential in the field of neuroprotection. Its selective agonism of the sigma-1 receptor and its ability to modulate BDNF levels provide a strong rationale for its investigation in the treatment of ischemic stroke and other neurological conditions. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug developers to further explore and harness the therapeutic capabilities of this promising compound.

Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. Concerns about the potential carcinogenicity of Oxeladin have led to its withdrawal from some markets. Researchers should be aware of and adhere to all relevant safety and regulatory guidelines when handling this compound.

References

Oxeladin Citrate and its Anticholinergic Profile in the Respiratory System: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the assessment of anticholinergic effects in the respiratory tract. While the primary topic of interest is oxeladin citrate, extensive literature searches have revealed a significant lack of publicly available quantitative data specifically detailing its anticholinergic activities, such as muscarinic receptor binding affinities (Ki values) or functional antagonism (pA2 values) in respiratory tissues. Therefore, this guide focuses on the established principles and experimental methodologies used to characterize the anticholinergic effects of compounds on the respiratory system, which could be applied to thoroughly investigate this compound.

Introduction to this compound

Cholinergic Regulation of the Respiratory Tract

The parasympathetic nervous system, through the release of the neurotransmitter acetylcholine (ACh), plays a crucial role in regulating the physiology of the respiratory tract. ACh acts on muscarinic receptors, primarily M1, M2, and M3 subtypes, which are expressed on various cell types within the airways.

-

Airway Smooth Muscle: Activation of M3 muscarinic receptors on airway smooth muscle cells leads to bronchoconstriction. M2 receptors are also present and function as autoreceptors on presynaptic nerve terminals, inhibiting further ACh release.

-

Submucosal Glands and Goblet Cells: M3 receptor stimulation is the primary driver of mucus secretion from submucosal glands and goblet cells.

-

Ciliary Function: Cholinergic stimulation can influence ciliary beat frequency (CBF), a critical component of mucociliary clearance.

Anticholinergic agents exert their effects by competitively antagonizing the binding of ACh to these muscarinic receptors, thereby inhibiting the downstream signaling pathways that lead to bronchoconstriction and mucus secretion.

Quantitative Assessment of Anticholinergic Activity

To rigorously characterize the anticholinergic effects of a compound like this compound, a series of in vitro and in vivo experiments are necessary. The following tables summarize the types of quantitative data that would be generated from such studies.

Table 1: Muscarinic Receptor Binding Affinity

This table would typically present the equilibrium dissociation constants (Ki) of a compound for the different muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) |

| This compound | Data not available | Data not available | Data not available |

| Atropine (non-selective antagonist) | ~1-5 | ~1-5 | ~1-5 |

| Pirenzepine (M1-selective antagonist) | ~10-20 | >500 | >500 |

| Tiotropium (long-acting M3-selective antagonist) | ~1 | ~10 | ~0.1-1 |

Table 2: Functional Antagonism in Airway Smooth Muscle

This table would display the pA2 values, which represent the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in the concentration-response curve of an agonist (e.g., acetylcholine or methacholine). A higher pA2 value indicates greater antagonist potency.

| Compound | Agonist | Tissue Preparation | pA2 Value |

| This compound | Data not available | Data not available | Data not available |

| Ipratropium Bromide | Acetylcholine | Guinea Pig Trachea | ~8.5 - 9.0 |

| Atropine | Methacholine | Human Bronchial Rings | ~8.9 - 9.2 |

Table 3: In Vivo Effects on Bronchoconstriction and Secretions

This table would summarize the outcomes of in vivo studies, often conducted in animal models.

| Compound | Animal Model | Challenge | Measured Parameter | Result |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Tiotropium | Guinea Pig | Methacholine-induced bronchoconstriction | Airway resistance | Significant inhibition |

| Atropine | Rat | Pilocarpine-induced salivation | Saliva volume | Significant reduction |

Detailed Experimental Protocols

The following sections outline the standard methodologies for key experiments used to determine the anticholinergic effects of a compound in the respiratory tract.

Radioligand Binding Assay for Muscarinic Receptors

This assay directly measures the affinity of a compound for specific receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for M1, M2, and M3 muscarinic receptors.

Materials:

-

Cell lines expressing human M1, M2, or M3 receptors (e.g., CHO-K1 cells)

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

-

Test compound (this compound)

-

Reference compounds (e.g., atropine, pirenzepine)

-

Scintillation counter and cocktails

Protocol:

-

Membrane Preparation: Culture cells expressing the desired muscarinic receptor subtype and harvest them. Homogenize the cells and isolate the cell membranes through centrifugation.

-

Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) or a reference compound.

-

Separation of Bound and Free Ligand: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Airway Smooth Muscle Contraction Assay (Schild Analysis)

This functional assay determines the potency of a competitive antagonist.

Objective: To determine the pA2 value of this compound for the antagonism of acetylcholine-induced contraction of airway smooth muscle.

Materials:

-

Isolated tracheal or bronchial tissue from an appropriate animal model (e.g., guinea pig)

-

Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution)

-

Force transducer and data acquisition system

-

Agonist (e.g., acetylcholine, methacholine)

-

Test compound (this compound)

Protocol:

-

Tissue Preparation: Dissect the trachea or bronchi and prepare tissue rings or strips. Mount the tissues in the organ baths under a resting tension.

-

Cumulative Concentration-Response Curve (CCRC) to Agonist: After an equilibration period, generate a CCRC to the agonist by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

-

Incubation with Antagonist: Wash the tissues and allow them to return to baseline. Incubate the tissues with a fixed concentration of the test compound (this compound) for a predetermined period.

-

Second CCRC: In the presence of the antagonist, generate a second CCRC to the agonist.

-

Schild Plot Construction: Repeat steps 3 and 4 with at least two other concentrations of the antagonist. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration. Plot the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

-

pA2 Determination: The x-intercept of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Mandatory Visualizations

Cholinergic Signaling in Airway Smooth Muscle

Caption: Cholinergic signaling pathway leading to airway smooth muscle contraction.

Experimental Workflow for Schild Analysis

Caption: Experimental workflow for determining the pA2 value using Schild analysis.

Conclusion

While this compound is primarily recognized for its central antitussive properties, the possibility of peripheral anticholinergic effects warrants further investigation to fully elucidate its pharmacological profile. The absence of specific quantitative data in the public domain highlights a research gap. The experimental protocols and methodologies detailed in this guide provide a robust framework for the comprehensive evaluation of the anticholinergic potential of this compound in the respiratory tract. Such studies would be invaluable for a more complete understanding of its mechanism of action and its overall clinical utility.

A Technical Guide to Non-Narcotic Antitussive Agents for Central Nervous System Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies related to non-narcotic antitussive agents that act on the central nervous system (CNS). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction to Non-Narcotic Central Antitussives

Cough is a critical protective reflex, but in its chronic form, it can be debilitating. While opioids have traditionally been used for cough suppression, their clinical utility is limited by a range of side effects, including sedation, constipation, and the potential for abuse. This has driven the development and investigation of non-narcotic antitussives that target the central nervous system to modulate the cough reflex. These agents offer the promise of effective cough suppression with an improved safety profile. This guide will delve into the key mechanisms of action, quantitative pharmacological data, and essential experimental protocols for studying these compounds.

Key Non-Narcotic Antitussive Agents and Their Mechanisms of Action

Several classes of non-narcotic antitussive agents exert their effects through various CNS targets. The primary mechanisms include modulation of sigma-1 receptors, antagonism of NMDA receptors, and actions on the medullary cough center.

Dextromethorphan

Dextromethorphan (DXM) is a widely used over-the-counter cough suppressant. Its antitussive effect is primarily mediated through its action as a sigma-1 receptor agonist and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[1]. It acts on the medullary cough center, raising the threshold for the cough reflex[1]. DXM is a synthetic analog of codeine but lacks significant activity at opioid receptors[2]. Its active metabolite, dextrorphan, is a more potent NMDA receptor antagonist[3].

Noscapine

Noscapine is a naturally occurring alkaloid found in the opium poppy, but it does not possess the analgesic or addictive properties of opioids[4]. Its primary antitussive mechanism is believed to be mediated through its activity as a sigma receptor agonist. This action suppresses the cough reflex centrally.

Butamirate Citrate

Butamirate citrate is a centrally acting non-narcotic antitussive that is structurally unrelated to opioids. Its primary mechanism involves the direct inhibition of the cough center in the medulla oblongata. While the specific neurotransmitter systems modulated by butamirate are not fully elucidated, its central action reduces the cough reflex. It also possesses peripheral anti-inflammatory and bronchospasmolytic properties.

Cloperastine

Cloperastine is another centrally acting antitussive. Its mechanism is multifaceted, involving central inhibition of the cough reflex in the medulla oblongata. Additionally, it exhibits antihistaminic and anticholinergic properties, which may contribute to its antitussive effect by reducing mucus secretion and relaxing bronchial muscles. Some evidence also suggests it acts as a sigma-1 receptor agonist.

Oxeladin

Oxeladin is a non-narcotic cough suppressant that acts centrally on the cough center in the medulla oblongata to inhibit the cough reflex. It is selective in its action, suppressing the cough reflex without causing respiratory depression.

Carbetapentane (Pentoxyverine)

Carbetapentane is recognized as a sigma-1 receptor agonist. Its antitussive effects are attributed to this interaction within the CNS, contributing to the suppression of the cough reflex. It also has muscarinic antagonist properties.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for the discussed non-narcotic antitussive agents, providing a basis for comparison of their potencies and receptor affinities.

Table 1: Sigma-1 Receptor Binding Affinities

| Compound | Ki (nM) | Source |

| Dextromethorphan | 142 - 652 | |

| Noscapine | - | - |

| Carbetapentane | 41 (σ1), 894 (σ2) | |

| Cloperastine | - | - |

| Oxeladin | - | - |

Table 2: NMDA Receptor Antagonist Activity

| Compound | IC50 (µM) | Receptor Subunit/Assay | Source |

| Dextromethorphan | 0.55 | NMDA-induced currents in cortical neurons | |

| Dextromethorphan | 4 | NMDA-evoked Ca2+ rise in hippocampal neurons | |

| Dextrorphan | - | - | - |

Table 3: Preclinical Efficacy in Cough Models

| Compound | Animal Model | Tussive Agent | ED50 / Efficacy | Source |

| Dextromethorphan | Guinea Pig | Citric Acid | - | |

| Levodropropizine | Child/Adult | Non-productive cough | Statistically significant reduction in cough frequency and intensity vs. central antitussives | |

| Moguisteine | Guinea Pig | Citric Acid Aerosol | ED50: 25.2 mg/kg, p.o. | |

| Moguisteine | Guinea Pig | Capsaicin Aerosol | ED50: 19.3 mg/kg, p.o. |

Signaling Pathways

The central antitussive effects of these agents are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms.

Sigma-1 Receptor Agonist Signaling Pathway

Sigma-1 receptors are intracellular chaperones located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon agonist binding, they can translocate and interact with various client proteins, including ion channels and G-protein coupled receptors, to modulate neuronal excitability.

NMDA Receptor Antagonist Signaling Pathway

NMDA receptors are ionotropic glutamate receptors crucial for excitatory neurotransmission in the CNS. Antagonists of these receptors, like dextromethorphan, reduce glutamatergic signaling in the medullary cough center, thereby suppressing the cough reflex.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of non-narcotic antitussive agents.

Citric Acid-Induced Cough Model in Guinea Pigs

This in vivo model is a standard for evaluating the efficacy of antitussive drugs.

Objective: To assess the antitussive effect of a test compound by measuring the reduction in the number of coughs induced by citric acid inhalation in guinea pigs.

Materials:

-

Male Hartley guinea pigs (300-350 g)

-

Whole-body plethysmograph

-

Nebulizer

-

Citric acid solution (0.4 M in sterile saline)

-

Test compound and vehicle

Procedure:

-

Acclimatization: Acclimatize guinea pigs to the plethysmograph chamber for a set period before the experiment.

-

Baseline Cough Response: Place an unrestrained guinea pig in the plethysmograph chamber. Expose the animal to an aerosol of 0.4 M citric acid for a fixed duration (e.g., 3-5 minutes). Record the number of coughs during and for a defined period after the exposure. Coughs are identified by their characteristic explosive sound and associated pressure changes in the plethysmograph.

-

Drug Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Post-treatment Challenge: After a predetermined pretreatment time, re-expose the animal to the citric acid aerosol under the same conditions as the baseline measurement.

-

Data Analysis: Count the number of coughs post-treatment. The antitussive effect is calculated as the percentage inhibition of the cough response compared to the vehicle control group.

Sigma-1 Receptor Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a test compound for the sigma-1 receptor.

Objective: To determine the dissociation constant (Ki) of a test compound for the sigma-1 receptor.

Materials:

-

Guinea pig brain membrane preparation (source of sigma-1 receptors)

-

--INVALID-LINK---pentazocine (radioligand)

-

Haloperidol (for non-specific binding determination)

-

Test compound

-

Scintillation counter and vials

-

Glass fiber filters

-

Assay buffer

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from guinea pig brains.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine at a concentration near its Kd, and varying concentrations of the test compound.

-

Total and Non-specific Binding:

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol).

-

-

Incubation: Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology of Medullary Neurons

This technique allows for the direct measurement of the effects of antitussive agents on the electrical properties of neurons within the cough control network.

Objective: To investigate the effects of a test compound on ion channel currents and membrane potential of neurons in the nucleus tractus solitarius (NTS) or other medullary regions involved in the cough reflex.

Materials:

-

Brain slice preparation from a rodent model

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF)

-

Patch pipettes

-

Patch-clamp amplifier and data acquisition system

-

Microscope with differential interference contrast (DIC) optics

-

Test compound

Procedure:

-